N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
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Overview
Description
N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and a chlorophenyl group
Mechanism of Action
Target of Action
Compounds like “N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways that are related to the condition that the compound is designed to treat .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This could involve inhibiting the target’s function, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways in the body. This could lead to changes in cellular processes, gene expression, or other aspects of cell function .
Result of Action
The ultimate effects of the compound will depend on the specific changes it induces in its targets and biochemical pathways. This could range from killing cells (as in the case of an anticancer drug) to reducing inflammation or relieving symptoms of a disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These could include the pH of the body fluids, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrimidine ring is then synthesized and attached to the thiazole ring. Finally, the acetamide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and safety, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
- 4-chlorophenylacetic acid
- 2-chlorophenylacetic acid
- 4-methoxyphenylacetic acid
- 4-fluorophenylacetic acid
Uniqueness
N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-9-14(13-7-8-18-16(21-13)20-10(2)22)23-15(19-9)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUASOSWRQBVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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